molecular formula C7H3N3 B1330189 Pyridine-2,4-dicarbonitrile CAS No. 29181-50-8

Pyridine-2,4-dicarbonitrile

Cat. No. B1330189
CAS RN: 29181-50-8
M. Wt: 129.12 g/mol
InChI Key: HLAGQMFURMNTLW-UHFFFAOYSA-N
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Description

Pyridine-2,4-dicarbonitrile is a chemical compound that is part of the pyridine family, characterized by the presence of a pyridine ring—a six-membered aromatic ring with one nitrogen atom—and two nitrile groups attached to the carbon atoms at the 2 and 4 positions of the ring. This structure makes it a versatile intermediate in the synthesis of various heterocyclic compounds.

Synthesis Analysis

The synthesis of pyridine derivatives can be achieved through multi-component reactions. For instance, the synthesis of 2-amino-6-(alkyllthio)pyridine-3,5-dicarbonitriles involves the reaction of aldehydes, malononitrile, and thiophenols in the presence of metal-organic frameworks (MOFs) as catalysts, which can be performed under solvent-free conditions . Another approach is the three-component condensation of β-ketonitriles, pyridinium ylides, and aldehydes, leading to the formation of dihydrofuran and pyran carbonitriles with divergent regioselectivity . Additionally, the aminomethylation of 6-amino-4-aryl-2-oxo-1,2-dihydropyridine-3,5-dicarbonitriles with primary amines and formaldehyde yields pyrido[1,2-a][1,3,5]triazine derivatives .

Molecular Structure Analysis

The molecular structure of pyridine-2,4-dicarbonitrile derivatives can be characterized using various spectroscopic techniques. X-ray diffraction has been used to determine the structure of certain pyridine derivatives, confirming the presence of the nitrile groups and providing insight into the stereochemistry of the compounds . Spectroscopic methods such as IR, UV-vis absorption, fluorescence, and NMR spectroscopy are also employed to study the structural features and optical properties of these derivatives .

Chemical Reactions Analysis

Pyridine-2,4-dicarbonitrile derivatives can undergo various chemical reactions. For example, the methanolysis of pyridine-2-carbonitrile in the coordination sphere of copper(II), cobalt(II), and nickel(II) leads to the formation of complexes with O-methyl-pyridine-2-carboximidate as a ligand . Furthermore, the hydrolysis of pyridine-2-carbonitrile promoted by metal ions can result in the formation of pyridine-2-carboxylic acid .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine-2,4-dicarbonitrile derivatives are influenced by their molecular structure. The presence of substituents can affect the emission spectra of these compounds, as observed in fluorescence spectroscopy studies . The solvent and temperature can also impact the absorption spectra, as seen in the case of 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile . Additionally, some pyridine derivatives exhibit corrosion inhibition efficiency, which increases with the concentration of the derivatives .

Scientific Research Applications

Corrosion Inhibition

Pyridine derivatives, including pyridine dicarbonitriles, have been studied for their corrosion inhibition properties. One study focuses on pyridine derivatives as corrosion inhibitors for mild steel in hydrochloric acid environments. The research demonstrates that these compounds, including variations of pyridine dicarbonitriles, act as mixed-type inhibitors, primarily cathodic. They obey Langmuir's adsorption isotherm, indicating their potential application in protecting metals against corrosion (Ansari, Quraishi, & Singh, 2015).

Synthesis and Chemical Libraries

Pyridine dicarbonitriles are significant in the synthesis of compound libraries. A study describes the optimized conditions for preparing pyridine-3,5-dicarbonitrile libraries, leveraging microwave-assisted synthesis for high-throughput generation. This advancement in the synthesis process represents a significant improvement in yield over existing protocols, showcasing its application in chemical library development (Guo et al., 2007).

Antimicrobial Properties

Pyridine derivatives, including those with dicarbonitrile groups, have been evaluated for their antimicrobial properties. A study explored the efficacy of certain pyridine derivatives against Escherichia coli, demonstrating their potential as antimicrobial agents. The research emphasizes that the antibacterial activity of these pyridines depends on their structure, suggesting their use as substitutes for traditional antibiotics (Koszelewski et al., 2021).

Photovoltaic and Biologically Active Compounds

Pyridines fused with heterocyclic rings, including pyridine-2,3-diamines, are of great interest in photovoltaic materials and biologically active compounds. The synthesis of 3,4-diaminopyridine-2,5-dicarbonitrile, a precursor for these compounds, has been achieved with good yield, indicating its relevance in the development of photovoltaic and bioactive materials (Chmovzh & Rakitin, 2022).

Safety And Hazards

Pyridine-2,4-dicarbonitrile may cause respiratory irritation, serious eye irritation, allergic skin reaction, skin irritation, and it is harmful if swallowed . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, avoid contact with skin and eyes, and use personal protective equipment .

Future Directions

In terms of future directions, there is a need for a single robust method allowing the selective introduction of multiple functional groups into the pyridine scaffold . The paucity of transition metal-catalyzed strategies for late-stage functionalization (LSF) of pyridine-containing drugs gives the opportunity for further developments .

properties

IUPAC Name

pyridine-2,4-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3N3/c8-4-6-1-2-10-7(3-6)5-9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLAGQMFURMNTLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8067448
Record name 2,4-Pyridinedicarbonitrile
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Molecular Weight

129.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyridine-2,4-dicarbonitrile

CAS RN

29181-50-8
Record name 2,4-Pyridinedicarbonitrile
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dicyanopyridine
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Record name 2,4-Pyridinedicarbonitrile
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Record name 2,4-Pyridinedicarbonitrile
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Record name Pyridine-2,4-dicarbonitrile
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Record name 2,4-DICYANOPYRIDINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
30
Citations
R Bernardi, T Caronna, S Morrocchi, M Ursini… - Journal of the …, 1990 - pubs.rsc.org
Q!’- 0 CN Page 1 J. CHEM. SOC. PERKIN TRANS. 1990 97 A Study of the Photochemically Induced Reaction of Pyridine-2,4-dicarbonitrile with Primary and Secondary Amines. A Direct …
Number of citations: 8 pubs.rsc.org
R Bernardi, T Caronna, S Morrocchi… - Journal of the Chemical …, 1991 - pubs.rsc.org
A study on the photochemically induced electron transfer from substituted aniline donors to a 2,4-dicyanopyridine acceptor permits the synthesis of new amino derivatives of the pyridine …
Number of citations: 5 pubs.rsc.org
FH Case - Journal of Heterocyclic Chemistry, 1971 - Wiley Online Library
A mixture of 4 g. of pyridine-2, 4-dicarbonitrile (3) and 11 ml. of 95% hydrazine was allowed to stand overnight. The resulting solid was separated by filtration, dried and crystallized from …
Number of citations: 83 onlinelibrary.wiley.com
AF Darweesh, NA Abd El-Fatah… - Synthetic …, 2020 - Taylor & Francis
A synthesis of novel bis(benzo[4,5]imidazo[1,2-a]pyridines) via the reaction of the appropriate bis(aldehyde) with 2-(1H-benzo[d]imidazol-2-yl)acetonitrile and malononitrile in ethanol at …
Number of citations: 10 www.tandfonline.com
DP Luogo - Journal of the Chemical Society, Perkin Transactions 1, 1996 - pubs.rsc.org
Photochemically induced reactions of pyridinedicarbonitriles and alkenes show an interesting dependence on solvent polarity. In non-polar solvents ipso-substitution of the cyano …
Number of citations: 0 pubs.rsc.org
L Yang, M Sun, L Cao, C Liang, J Yang, J Yi… - Chemical …, 2022 - pubs.rsc.org
A three-component reductive coupling reaction of aldehydes, amines and cyanopyridines under electrochemical conditions has been developed. The in situ generated imine and …
Number of citations: 3 pubs.rsc.org
A Duong, S Rajak, AA Tremblay, T Maris… - Crystal Growth & …, 2018 - ACS Publications
The bis(diaminotriazinyl)-substituted derivatives of benzene, pyridine, and pyrazine 1–6 were made to test the ability of the 4,6-diamino-1,3,5-triazinyl group (DAT) to direct molecular …
Number of citations: 8 pubs.acs.org
J Yang, J Ma, K Yan, L Tian, B Li… - Advanced Synthesis & …, 2022 - Wiley Online Library
This work describes an electrochemical ammonium cation enabled hydropyridylation of ketone‐activated alkenes under metal‐ and exogenous reductant free conditions giving access …
Number of citations: 13 onlinelibrary.wiley.com
KM Dawood, NM Elwan, AA Farahat… - Journal of …, 2010 - researchgate.net
1H-Benzimidazole-2-acetonitriles are convenient precursors which have been extensively utilized in heterocyclic synthesis. Many reactions were developed in the last decades for …
Number of citations: 39 www.researchgate.net
J Ma, J Yang, K Yan, B Li, B Luo, M Jing… - Organic Chemistry …, 2023 - pubs.rsc.org
Precise manipulation of electron transfers for site-selective hydropyridylation of ynones for the synthesis of β-pyridyl ketones and pyridinated propargyl alcohols tends to be an attractive …
Number of citations: 0 pubs.rsc.org

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